molecular formula C10H8FNO2S B8089202 Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B8089202
M. Wt: 225.24 g/mol
InChI Key: YQFPPKKFFOMFDT-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate (CAS 2090172-47-5) is a high-value benzo[b]thiophene derivative serving as a critical building block in medicinal chemistry and organic synthesis . This compound features a fluorine atom and an ester-functionalized aminothiophene ring, making it a versatile precursor for constructing complex heterocyclic scaffolds . Benzo[b]thiophene cores are recognized for their outstanding medicinal and biological properties, and this specific analog is employed as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other pharmacologically active molecules . Its primary application lies in pharmaceutical research and development, where it is used to create compounds with potential for antimicrobial, anti-inflammatory, antihypertensive, and analgesic activities . We supply this chemical as a bulk active pharmaceutical ingredient (API) and fine chemical at a purity of >99%, analyzed by techniques such as HPLC, GCMS, LCMS, and NMR to ensure quality and consistency . It is essential to store this product in a dark place under an inert atmosphere at room temperature . Handling Precautions: This compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for personal use.

Properties

IUPAC Name

methyl 3-amino-7-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFPPKKFFOMFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method employs microwave irradiation to accelerate the cyclization of 2-fluorobenzonitrile derivatives with methyl thioglycolate. The reaction proceeds via nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization to form the benzo[b]thiophene core.

Procedure

  • Reagents : 2-Fluorobenzonitrile (1.0 equiv), methyl thioglycolate (1.2 equiv), triethylamine (3.0 equiv), DMSO (solvent).

  • Conditions : Microwave irradiation at 130°C for 30–60 minutes under inert atmosphere.

  • Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).

Optimization Data

ParameterOptimal ValueYield RangePurity
Temperature130°C58–96%>95%
Reaction Time30–60 min--
BaseTriethylamine--

Advantages : Rapid reaction times, high yields, and scalability. Limitations : Requires specialized microwave equipment.

Transition-Metal-Free One-Pot Synthesis

Reaction Overview

A one-pot protocol avoids transition-metal catalysts by leveraging Cs2CO3-mediated C–C coupling and cyclization. This method is suitable for synthesizing derivatives with electron-withdrawing groups.

Procedure

  • Reagents : 2,3-Difluorobenzonitrile (1.0 equiv), methyl thioglycolate (1.1 equiv), Cs2CO3 (3.0 equiv), DMSO (solvent).

  • Conditions : Stir at room temperature for 4–6 hours.

  • Workup : Extract with dichloromethane, wash with brine, and purify via recrystallization (methanol).

Key Findings

  • Solvent Impact : DMSO outperforms CH3CN or THF due to superior solvation of intermediates.

  • Base Screening : Cs2CO3 achieves 76% yield, whereas K2CO3 or Et3N fails to initiate the reaction.

ConditionOutcome
Cs2CO3 in DMSO76% yield, >95% purity
K2CO3 in DMSONo reaction
Et3N in DMSONo reaction

Advantages : Mild conditions, avoids metal contaminants. Limitations : Moderate yields for sterically hindered substrates.

Photochemical Cyclization

Reaction Overview

Photocyclization of 4,5-diarylthiophenes provides access to fused benzo[b]thiophenes. Iodine acts as a promoter, enhancing reaction efficiency.

Procedure

  • Reagents : 4,5-Di(2-fluorophenyl)thiophene (1.0 equiv), iodine (0.1 equiv), CH2Cl2 (solvent).

  • Conditions : UV light (365 nm) irradiation at 25°C for 12 hours.

  • Workup : Filter through celite, concentrate, and purify via silica gel chromatography.

Performance Comparison

MethodYield (%)Time (h)
Photochemical8512
Oxidative Coupling6024
Palladium Catalysis7218

Advantages : High regioselectivity, no byproducts. Limitations : Requires UV light setup.

Classical Multi-Step Synthesis

Reaction Overview

This approach involves sequential fluorination, cyclization, and esterification. It is modular but less efficient than one-pot methods.

Stepwise Procedure

  • Fluorination :

    • Treat 3-nitrobenzo[b]thiophene-2-carboxylic acid with Selectfluor in acetonitrile at 80°C for 8 hours.

    • Yield: 70–80%.

  • Amination :

    • Reduce the nitro group using H2/Pd-C in ethanol at 25°C for 2 hours.

    • Yield: >90%.

  • Esterification :

    • React the amino acid with methanol and H2SO4 under reflux for 6 hours.

    • Yield: 85–90%.

Challenges

  • Intermediate Isolation : Each step requires purification, increasing time and cost.

  • Functional Group Compatibility : Nitro reduction must avoid over-hydrogenation.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Microwave-Assisted58–960.5–1 hHighModerate
One-Pot65–764–6 hLowHigh
Photochemical80–8512 hModerateLow
Multi-Step70–9016–24 hHighLow

Recommendations : For rapid synthesis, use microwave-assisted methods. For large-scale production, transition-metal-free one-pot protocols are preferable.

Chemical Reactions Analysis

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate has shown promise as a potential anticancer agent. Research indicates that derivatives of aminobenzo[b]thiophenes can inhibit key kinases involved in cancer progression, such as LIMK1 and MAPK-2. These kinases are implicated in actin polymerization and metastatic potential of tumor cells .

Case Study: LIMK1 Inhibitors

  • Compound: PF-364402
  • Target: LIMK1
  • Mechanism: Disruption of actin polymerization
  • Outcome: Effective in preventing metastatic behavior in tumors with over-expressed LIMK .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the Minimum Inhibitory Concentration (MIC) method.

CompoundS. aureus (MIC µg/ml)E. coli (MIC µg/ml)P. aeruginosa (MIC µg/ml)
II.b0.3130.6250.313
Ampicillin5010050

This table illustrates the compound's competitive efficacy compared to standard antibiotics like ampicillin .

Anti-inflammatory Agents

Due to its structural features, this compound is being investigated for its anti-inflammatory properties, particularly as an inhibitor of MAPK pathways involved in inflammatory diseases such as rheumatoid arthritis .

Research Insight:
A derivative was found to selectively inhibit MK2, a downstream target in the p38 MAPK pathway, which is crucial for inflammatory responses .

Conclusion and Future Directions

This compound represents a versatile scaffold for drug discovery with applications spanning from anticancer therapies to antimicrobial agents. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Future studies may focus on:

  • Developing more potent derivatives.
  • Exploring combination therapies with existing anticancer or antimicrobial agents.
  • Conducting in vivo studies to assess efficacy and safety profiles.

The compound's unique structural characteristics make it a valuable candidate for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 144899-95-6)

  • Structure: Fluorine at position 4, amino at position 3.
  • Synthesis: Diazotization of the amino group followed by sulfonation and reaction with morpholine yields derivatives with anti-hepatitis B virus (HBV) activity .

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS 835912-83-9)

  • Structure : Fluorine at position 4.
  • Properties : Higher logP (2.99) compared to the 4-fluoro isomer (logP ~2.3), suggesting increased lipophilicity due to fluorine's position in the aromatic ring .

Functional Group Variations

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (CAS 21211-07-4)

  • Structure: Chlorine at position 3 instead of amino and fluorine.
  • Impact: The electron-withdrawing chlorine atom reduces electron density at the thiophene ring, altering reactivity in nucleophilic substitution reactions. This compound lacks the amino group’s capacity for hydrogen bonding, which is critical for biological target interactions .

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)

  • Structure : Hydroxy group at position 3, ethyl ester.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .

Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate

  • Structure: Morpholinosulfonyl group at position 3, fluorine at position 4.
  • Activity : Demonstrated anti-HBV activity in molecular docking studies, attributed to the sulfonyl group’s ability to engage in hydrophobic interactions with viral targets .
  • Contrast : The 7-fluoro analogue’s lack of a sulfonyl group may limit its antiviral efficacy but could improve selectivity for other targets.

2-Amino-3-acyl-tetrahydrobenzo[b]thiophene Derivatives

  • Structure: Partially saturated thiophene ring with acylated amino groups.
  • Relevance : These compounds exhibit antibacterial activity via disruption of bacterial membrane integrity. The aromatic vs. tetrahydro systems highlight the role of ring saturation in conformational flexibility and target binding .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight logP Biological Activity Key Reference
This compound 3-NH₂, 7-F 225.24* ~2.5† Not reported
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 3-NH₂, 4-F 225.24 2.3 Anti-HBV (derivatives)
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 3-Cl 226.67 3.1 None reported
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, ethyl ester 222.26 1.8 None reported
Methyl 4-fluoro-3-(morpholinosulfonyl)-benzo[b]thiophene-2-carboxylate 4-F, 3-morpholinosulfonyl 329.34 1.5 Anti-HBV

*Calculated based on molecular formula C₁₀H₈FNO₂S. †Estimated via analogy to positional isomers.

Biological Activity

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate (MABT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MABT, focusing on its potential as an anticancer agent, its mechanism of action, and its synthesis and derivatives.

1. Overview of MABT

MABT belongs to the class of benzothiophene derivatives, which have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the amino group and fluorine atom enhances the compound's reactivity and biological profile.

Research indicates that MABT exhibits potent anticancer effects by targeting specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit LIMK1 and other members of the MAPK family, which are critical in regulating actin dynamics and cancer cell metastasis . The inhibition of these kinases can disrupt cellular signaling pathways that promote tumor growth.

2.2 Case Studies

A study evaluated the cytotoxic effects of MABT on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated a lower IC50 value against HepG2 cells (1.43 µM) compared to MCF-7 cells (7.43 µM), indicating a selective toxicity towards liver cancer cells . This selectivity suggests that MABT could be a promising candidate for targeted liver cancer therapies.

Cell Line IC50 Value (µM) Selectivity
HepG21.43High
MCF-77.43Low

3.1 Synthetic Approaches

The synthesis of MABT typically involves multi-step organic reactions. Recent advancements have introduced transition-metal-free methods for creating fused benzothiophene derivatives, which may enhance yields and reduce environmental impact .

3.2 Derivative Studies

Various derivatives of MABT have been synthesized to improve its pharmacological properties. For example, modifications at the amino group or carboxylate moiety have shown enhanced kinase selectivity and reduced toxicity profiles in preliminary studies .

4. Additional Biological Activities

Beyond anticancer properties, benzothiophene derivatives like MABT have exhibited anti-inflammatory and antimicrobial activities. These effects are attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth .

5. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in cancer therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Basic Derivatization Approaches

  • Acylation : React with thioglycolic acid under inert conditions (130°C) to introduce sulfanylacetyl groups .
  • Coupling reactions : Use DCC/DMAP or EDC/HOBt to conjugate carboxylic acids or amines, forming amides or esters .

Q. Advanced Site-Selective Modifications

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily shield the amino group during multi-step syntheses .
  • Electrophilic substitutions : Leverage the electron-rich thiophene core for halogenation or sulfonation .

How is X-ray crystallography applied to confirm the molecular geometry of this compound?

Advanced Structural Analysis
Single-crystal X-ray diffraction reveals:

  • Bond angles and lengths : Confirming the planarity of the benzo[b]thiophene core and fluorine substitution patterns.
  • Intermolecular interactions : Hydrogen bonding between the amino group and carboxylate oxygen, critical for packing stability .
  • Validation of regioisomers : Distinguishing 7-fluoro from 4-fluoro derivatives via comparative crystallographic data .

What biological mechanisms are hypothesized for this compound, and how are structure-activity relationships (SAR) studied?

Q. Basic Mechanistic Hypotheses

  • Antiviral activity : Potential inhibition of viral polymerases (e.g., hepatitis B) via interaction with active-site residues .
  • Enzyme targeting : The fluorinated aromatic system may disrupt ATP-binding pockets in kinases .

Q. Advanced SAR Strategies

  • Analog synthesis : Compare bioactivity of 7-fluoro vs. 4-fluoro derivatives.
  • Pharmacophore modeling : Map electrostatic potentials to optimize hydrogen-bonding interactions with target proteins .

How do researchers address solubility challenges in biological assays?

Q. Advanced Methodological Solutions

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
  • Prodrug design : Convert the carboxylate ester to a sodium salt for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

What analytical techniques differentiate between positional isomers (e.g., 3-amino-4-fluoro vs. 3-amino-7-fluoro)?

Q. Advanced Analytical Workflow

  • ²⁹Si NMR : Resolve fluorine-induced chemical shift differences in the benzo[b]thiophene core.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragment patterns.
  • Comparative HPLC retention times : Utilize reverse-phase columns (C18) with gradient elution .

How are computational methods integrated into the study of this compound?

Q. Advanced Computational Tools

  • Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : Simulate binding modes with viral or enzyme targets (e.g., hepatitis B polymerase) .
  • MD simulations : Assess stability of derivative-protein complexes over nanosecond timescales .

What safety protocols are critical during synthesis and handling?

Q. Basic Safety Considerations

  • Diazotization hazards : Conduct in a fume hood due to NOx gas emission.
  • Fluorinated waste disposal : Follow EPA guidelines for halogenated byproducts .

How do researchers validate the absence of synthetic byproducts (e.g., regioisomers)?

Q. Advanced Quality Control

  • LC-MS/MS : Detect trace impurities (<0.1%) using multiple reaction monitoring (MRM).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from isomeric contaminants .

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